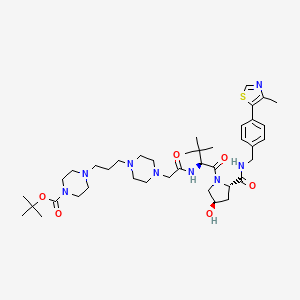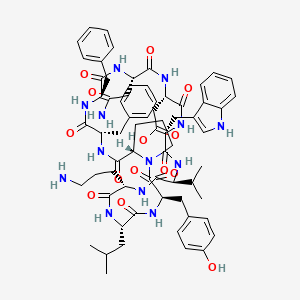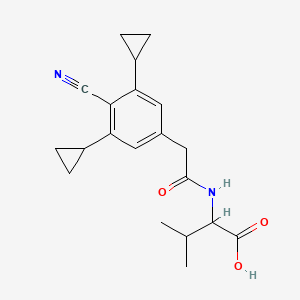
L-threo-Droxidopa-13C2,15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-threo-Droxidopa-13C2,15N is a stable isotope-labeled compound, specifically labeled with carbon-13 and nitrogen-15. This compound is a derivative of L-threo-Droxidopa, which is a synthetic amino acid precursor to the neurotransmitter norepinephrine. The labeling with stable isotopes allows for precise tracking and quantification of individual atoms in metabolic pathways, making it a valuable tool in scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-threo-Droxidopa-13C2,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the L-threo-Droxidopa molecule. The synthetic route typically starts with the precursor compounds that are enriched with these isotopes. The reaction conditions are carefully controlled to ensure the incorporation of the isotopes at the desired positions within the molecule. Common reagents used in the synthesis include isotopically labeled starting materials, catalysts, and solvents that facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle isotopically labeled materials and ensure the purity and consistency of the final product. Quality control measures are implemented to verify the isotopic enrichment and chemical purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
L-threo-Droxidopa-13C2,15N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydroxyl groups in the molecule can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound can yield quinones, while reduction can produce corresponding alcohols .
Applications De Recherche Scientifique
L-threo-Droxidopa-13C2,15N has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to track the fate of the compound in various chemical reactions.
Biology: Employed in studies of metabolic pathways and enzyme activities.
Medicine: Utilized in pharmacokinetic studies to understand the distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Mécanisme D'action
L-threo-Droxidopa-13C2,15N exerts its effects by crossing the blood-brain barrier and being converted to norepinephrine via decarboxylation by L-aromatic-amino-acid decarboxylase. Norepinephrine acts at alpha-adrenergic receptors as a vasoconstrictor and at beta-adrenergic receptors as a heart stimulator and artery dilator .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-threo-Droxidopa: The non-labeled version of the compound.
D,L-threo-Droxidopa: A racemic mixture of the compound.
L-threo-Dihydroxyphenylserine: Another derivative with similar properties.
Uniqueness
L-threo-Droxidopa-13C2,15N is unique due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. This makes it particularly valuable in research applications where understanding the detailed metabolic fate of the compound is crucial .
Propriétés
Formule moléculaire |
C9H11NO5 |
|---|---|
Poids moléculaire |
216.17 g/mol |
Nom IUPAC |
(2S,3R)-2-(15N)azanyl-3-(3,4-dihydroxyphenyl)-3-hydroxy(1,2-13C2)propanoic acid |
InChI |
InChI=1S/C9H11NO5/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4/h1-3,7-8,11-13H,10H2,(H,14,15)/t7-,8+/m0/s1/i7+1,9+1,10+1 |
Clé InChI |
QXWYKJLNLSIPIN-LJDYPDNASA-N |
SMILES isomérique |
C1=CC(=C(C=C1[C@H]([13C@@H]([13C](=O)O)[15NH2])O)O)O |
SMILES canonique |
C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate](/img/structure/B15135959.png)
![(2S)-2-[[(1S)-5-[3-[4-[8-[4-[bis[3-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-oxopropyl]amino]phenyl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]-N-[3-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-oxopropyl]anilino]propanoylamino]-1-carboxypentyl]carbamoylamino]pentanedioic acid](/img/structure/B15135974.png)


![5-[(E)-4-isothiocyanatobut-1-enyl]sulfinyl-1-phenyltetrazole](/img/structure/B15135996.png)


![Methyl 4-[(1,4-dihydroxy-2-naphthyl)methylamino]benzoate](/img/structure/B15136009.png)




![Benzamide, N-(5,10,15,16-tetrahydro-5,10,15-trioxoanthra[2,1,9-mna]naphth[2,3-h]acridin-11-yl)-](/img/structure/B15136031.png)
